molecular formula C22H27ClN2O3 B4270088 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE

2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE

Cat. No.: B4270088
M. Wt: 402.9 g/mol
InChI Key: LUUSLPMCCVZUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a 4-methoxyphenyl group and a 2-methylpropanoyl group linked to a 4-chloro-3-methylphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-chloro-3-methylphenol with 2-bromo-2-methylpropanoic acid to form the corresponding ester. This ester is then reacted with piperazine in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE stands out due to its specific substitution pattern and the presence of both a piperazine ring and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-16-15-19(9-10-20(16)23)28-22(2,3)21(26)25-13-11-24(12-14-25)17-5-7-18(27-4)8-6-17/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUSLPMCCVZUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE
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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE
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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE
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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE
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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE
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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE

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